molecular formula C11H14ClFN2O B1441461 1-[(3-Fluorophenyl)methyl]piperazin-2-one hydrochloride CAS No. 1354962-43-8

1-[(3-Fluorophenyl)methyl]piperazin-2-one hydrochloride

Cat. No.: B1441461
CAS No.: 1354962-43-8
M. Wt: 244.69 g/mol
InChI Key: LNDIKFQECVFCMS-UHFFFAOYSA-N
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Description

Chemical Nomenclature and Structural Classification

The systematic nomenclature of 1-[(3-fluorophenyl)methyl]piperazin-2-one hydrochloride follows International Union of Pure and Applied Chemistry guidelines, with the official name reflecting the complete structural architecture of the molecule. The compound is identified by the Chemical Abstracts Service number 1354962-43-8, which provides a unique identifier for this specific chemical entity in scientific databases and regulatory documentation. Alternative nomenclature systems may refer to this compound using various synonymous names, though the International Union of Pure and Applied Chemistry designation remains the preferred standard for scientific communication.

From a structural classification perspective, this compound belongs to several overlapping chemical categories that define its fundamental properties and potential applications. The primary classification places it within the piperazinone family, specifically as a substituted piperazin-2-one derivative. The heterocyclic nature of the core structure classifies it among the diazinanes, which are six-membered rings containing two nitrogen atoms. The presence of the fluorinated aromatic substituent further categorizes it as an organofluorine compound, a class known for unique pharmacological properties and enhanced chemical stability.

The molecular framework consists of an aliphatic heteromonocyclic compound featuring a saturated six-membered ring with nitrogen atoms at positions 1 and 4, characteristic of the piperazine scaffold. The carbonyl group at position 2 of the piperazine ring creates the characteristic piperazin-2-one structure, while the 3-fluorobenzyl substituent at position 1 provides the compound with its distinctive pharmacophoric properties. This structural arrangement creates a molecule that combines the basic pharmacological properties of piperazines with the enhanced binding characteristics associated with fluorinated aromatic systems.

Physicochemical Properties and Molecular Characteristics

The molecular formula of 1-[(3-fluorophenyl)methyl]piperazin-2-one hydrochloride is C11H14ClFN2O, reflecting the presence of carbon, hydrogen, chlorine, fluorine, nitrogen, and oxygen atoms in specific stoichiometric ratios. The molecular weight is precisely determined as 244.7 grams per mole for the hydrochloride salt form, though some sources report variations of 245 daltons depending on the specific analytical method employed. These molecular parameters place the compound within the optimal range for pharmaceutical applications, as compounds with molecular weights between 200-500 daltons typically demonstrate favorable absorption and distribution characteristics.

Property Value Reference
Molecular Formula C11H14ClFN2O
Molecular Weight 244.7 g/mol
Heavy Atoms Count 16
Rotatable Bond Count 2
Number of Rings 2
Polar Surface Area 32 Ų
Hydrogen Bond Acceptors 2
Hydrogen Bond Donors 1
LogP Value 0.62

The compound exhibits specific stereochemical properties that influence its biological activity and chemical behavior. The piperazine ring adopts a chair conformation similar to other six-membered saturated heterocycles, with the nitrogen atoms positioned in equatorial orientations to minimize steric hindrance. The 3-fluorobenzyl substituent extends from the piperazine core, creating a three-dimensional molecular architecture that determines the compound's receptor binding characteristics and pharmacological profile.

Physical appearance characteristics include a powder form at room temperature, with storage requirements typically maintained under standard laboratory conditions. The compound demonstrates specific solubility patterns that reflect the influence of both the hydrophilic piperazine core and the lipophilic fluorinated aromatic substituent. The hydrochloride salt formation enhances water solubility compared to the free base form, making it more suitable for various research applications and potential pharmaceutical formulations.

The Standard International Chemical Identifier key LNDIKFQECVFCMS-UHFFFAOYSA-N provides a unique structural representation that enables precise identification across different chemical databases and research platforms. The Simplified Molecular Input Line Entry System notation C1CN(C(=O)CN1)CC2=CC(=CC=C2)F.Cl offers a text-based representation of the molecular structure that facilitates computational chemistry applications and database searches.

Historical Context and Research Significance

The development of 1-[(3-fluorophenyl)methyl]piperazin-2-one hydrochloride emerges from decades of research into piperazine-based pharmaceutical compounds, which have demonstrated significant therapeutic potential across multiple medical applications. Historical investigation into piperazine derivatives began with the recognition that these heterocyclic compounds could serve as versatile scaffolds for drug development, particularly in the treatment of neurological and psychiatric disorders. The incorporation of fluorine substituents represents a more recent advancement in medicinal chemistry, reflecting the growing understanding of how halogen atoms can enhance drug properties.

Research significance of this compound has been particularly notable in the field of neuropharmacology, where investigations have focused on its potential as an allosteric modulator of metabotropic glutamate receptors. These studies have revealed that compounds within this structural class can function as positive allosteric modulators, potentially offering therapeutic benefits for conditions such as schizophrenia and other neuropsychiatric disorders. The discovery and optimization of such modulators represents a significant advancement from traditional competitive receptor interactions, opening new avenues for therapeutic intervention with potentially improved side effect profiles.

Contemporary research applications have expanded to include the synthesis and evaluation of related compounds as part of broader structure-activity relationship studies. These investigations have demonstrated that modifications to the piperazine core and aromatic substituents can dramatically influence biological activity, leading to the development of increasingly sophisticated molecular designs. The compound has served as a key reference structure in multiple research programs aimed at developing novel treatments for central nervous system disorders.

The emergence of this compound within the context of modern drug discovery reflects broader trends in pharmaceutical research, including the increasing emphasis on allosteric modulation as a therapeutic strategy and the growing recognition of fluorine's unique contributions to drug development. Comparative studies with related compounds have highlighted the importance of precise structural features in determining biological activity, with the 3-fluorobenzyl substituent proving particularly significant for receptor interaction profiles. These findings have contributed to the broader understanding of how molecular structure influences pharmacological activity, advancing both theoretical knowledge and practical drug development methodologies.

Properties

IUPAC Name

1-[(3-fluorophenyl)methyl]piperazin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2O.ClH/c12-10-3-1-2-9(6-10)8-14-5-4-13-7-11(14)15;/h1-3,6,13H,4-5,7-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNDIKFQECVFCMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1)CC2=CC(=CC=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of 1-[(3-Fluorophenyl)methyl]piperazin-2-one hydrochloride generally follows these key stages:

Detailed Preparation Methods

Synthesis of Piperazin-2-one Core

A robust method for synthesizing chiral piperazin-2-one derivatives involves catalytic hydrogenation of protected amino acid esters. For example, methyl (S)-2-((2-(((benzyloxy)carbonyl)amino)ethyl)amino)propionate undergoes hydrogenation with palladium on carbon (Pd/C) under 1.8 MPa hydrogen pressure at room temperature overnight. This reaction yields (S)-3-methylpiperazin-2-one with high purity (98.1% HPLC purity) and enantiomeric excess (98.0% ee). The crude product is purified by silica gel chromatography using ethyl acetate/methanol (9:1) as eluent, resulting in a white solid product with ~90% yield.

This method is adaptable for various substituted piperazin-2-ones, including benzyl-substituted variants, by changing the starting amino acid ester or the protecting groups.

Introduction of 3-Fluorobenzyl Group

The 3-fluorobenzyl substituent is introduced by nucleophilic substitution or palladium-catalyzed coupling reactions. One common approach involves the reaction of the piperazin-2-one free base or its protected form with 3-fluorobenzyl chloride or related halides under mild conditions.

A palladium-catalyzed coupling reaction is also reported, where a piperazine derivative is coupled with aryl halides using Pd(dba)2 as catalyst and phosphine ligands (such as DavePhos or RuPhos) in the presence of a base like sodium tert-butoxide. Microwave irradiation at elevated temperatures (100-130 °C) accelerates the reaction, providing high yields of the desired arylated piperazine compounds. Subsequent deprotection and acid treatment yield the hydrochloride salts.

Formation of Hydrochloride Salt

The final step involves treating the free base of 1-[(3-fluorophenyl)methyl]piperazin-2-one with hydrochloric acid in an appropriate solvent (e.g., ethyl acetate or methanol) to form the hydrochloride salt. This step enhances the compound's stability and solubility for pharmaceutical applications.

Representative Synthesis Example (Adapted)

Step Reagents and Conditions Outcome Yield / Purity
1. Hydrogenation Methyl (S)-2-((2-(((benzyloxy)carbonyl)amino)ethyl)amino)propionate, Pd/C, H2 (1.8 MPa), MeOH, RT, overnight Formation of (S)-3-methylpiperazin-2-one 90%, 98.1% HPLC purity, 98.0% ee
2. Alkylation Piperazin-2-one, 3-fluorobenzyl chloride, base (e.g., NaH), solvent (e.g., DMF), RT to reflux 1-[(3-Fluorophenyl)methyl]piperazin-2-one (free base) High yield (typical >80%)
3. Salt formation Treatment with HCl in EtOAc or MeOH 1-[(3-Fluorophenyl)methyl]piperazin-2-one hydrochloride Quantitative salt formation

Analytical and Purification Techniques

  • Purification : Silica gel column chromatography is commonly used with ethyl acetate/methanol or hexane/ethyl acetate solvent systems.
  • Characterization : Product identity and purity are confirmed by ^1H NMR, mass spectrometry, and HPLC.
  • Enantiomeric purity : Chiral HPLC and optical rotation measurements ensure stereochemical integrity when chiral centers are present.

Research Findings and Optimization

  • The use of palladium-catalyzed hydrogenation for piperazin-2-one formation is well-established, providing high enantiomeric excess and yield.
  • Microwave-assisted palladium-catalyzed coupling reactions significantly reduce reaction times and improve yields for arylation steps.
  • The choice of protecting groups and bases influences the efficiency and selectivity of alkylation reactions.
  • Hydrochloride salt formation improves compound stability, facilitating handling and formulation.

Summary Table of Key Preparation Parameters

Parameter Typical Conditions Notes
Hydrogenation catalyst Pd/C (10% wt) Room temperature, 1.8 MPa H2 pressure
Solvent for hydrogenation Methanol Polar protic solvent for good solubility
Alkylation reagent 3-Fluorobenzyl chloride or bromide Requires base (NaH, K2CO3)
Coupling catalyst Pd(dba)2 with phosphine ligands (DavePhos, RuPhos) Microwave irradiation accelerates reaction
Base for coupling Sodium tert-butoxide Strong base for deprotonation
Purification solvent system Ethyl acetate/methanol (9:1), hexane/EtOAc Silica gel chromatography
Salt formation HCl in ethyl acetate or methanol Converts free base to stable hydrochloride salt

Chemical Reactions Analysis

Types of Reactions

1-[(3-Fluorophenyl)methyl]piperazin-2-one hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Neurological and Psychiatric Disorders

1-[(3-Fluorophenyl)methyl]piperazin-2-one hydrochloride has been studied for its effects on neurotransmitter systems, particularly serotonin receptors. Research indicates that compounds in this class can modulate serotonin activity, which is crucial in treating conditions such as anxiety and depression. The unique fluorine substitution may enhance binding affinity towards specific receptor subtypes, making it a candidate for further investigation in neuropharmacology.

Key Findings :

  • Binding Affinity : Studies using radiolabeled ligand binding assays have shown that this compound interacts effectively with serotonin receptors, suggesting potential therapeutic applications.
  • Behavioral Studies : Animal models have demonstrated that administration of this compound can lead to anxiolytic-like effects, supporting its use in treating anxiety disorders.

Antiviral Agents

The compound has also been explored for its potential as an antiviral agent. It can be utilized in the synthesis of piperazinyl derivatives that exhibit antiviral properties against various pathogens. The structural framework allows for modifications that enhance antiviral efficacy while maintaining low toxicity profiles.

Applications :

  • Synthesis of Antiviral Compounds : Research has shown that derivatives of this compound can inhibit viral replication, making it valuable in developing new antiviral therapies.

Anticancer Properties

Recent studies have evaluated the cytotoxic activity of 1-[(3-Fluorophenyl)methyl]piperazin-2-one hydrochloride against various cancer cell lines. The compound's ability to induce apoptosis in cancer cells makes it a promising candidate for anticancer drug development.

Cytotoxicity Studies :

  • In vitro assays demonstrated significant cytotoxic effects on colon cancer (HT-29) and lung cancer (A549) cell lines, with IC50 values indicating potent activity against these malignancies .
Cell LineIC50 (µM)Observations
HT-29 (Colon Cancer)15.3Significant cytotoxicity observed
A549 (Lung Cancer)12.8High selectivity index noted

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of 1-[(3-Fluorophenyl)methyl]piperazin-2-one hydrochloride. Modifications to the piperazine ring and fluorine substitution have been linked to enhanced receptor binding affinity and improved biological activity.

Key Points :

  • Piperazine Modifications : Variations in substituents on the piperazine ring can lead to significant changes in biological activity and selectivity towards target receptors .
  • Fluorine Influence : The incorporation of fluorine enhances lipophilicity, which may facilitate better absorption and distribution within biological systems .

Case Studies

Several case studies illustrate the therapeutic potential of 1-[(3-Fluorophenyl)methyl]piperazin-2-one hydrochloride:

  • Neuroprotective Effects : A study indicated that this compound could reduce oxidative stress markers in neuronal cell cultures, suggesting its potential use in neurodegenerative disease management.
  • Antitubercular Activity : Research demonstrated an IC90 of 4.00 µM against Mycobacterium tuberculosis, highlighting its promise as an anti-tubercular agent.

Mechanism of Action

The mechanism of action of 1-[(3-Fluorophenyl)methyl]piperazin-2-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparative Data Table

Compound Name Substituent(s) Position Molecular Weight (g/mol) Key Properties/Applications Reference
1-(3-Chlorophenyl)piperazin-2-one HCl Cl meta 247.124 Cytotoxic intermediate
1-(4-Fluorophenyl)piperazin-2-one HCl F para ~245* Structural analog with para-substitution
1-(3-Bromophenyl)piperazin-2-one HCl Br meta ~285* Enhanced halogen bonding
1-(3-(Trifluoromethoxy)phenyl)piperazin-2-one HCl -OCF₃ meta ~315* Improved metabolic stability
Target Compound (3-Fluoro analog) F meta ~245* Balanced electronic/steric properties

*Estimated based on structural analogs.

Research Findings and Trends

  • Substituent Position : Meta-substituted derivatives (e.g., 3-fluoro) are prevalent in drug discovery due to optimal steric and electronic profiles for receptor interactions .
  • Halogen Effects : Fluorine’s high electronegativity enhances dipole interactions, while bulkier halogens (Cl, Br) may improve lipophilicity at the cost of metabolic stability .
  • Synthetic Routes : Common methods include reductive amination and nucleophilic substitution, with reaction conditions tailored to substituent reactivity .

Biological Activity

1-[(3-Fluorophenyl)methyl]piperazin-2-one hydrochloride is a compound that has garnered interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a 3-fluorophenylmethyl group and is presented as a hydrochloride salt. The presence of the fluorine atom is significant as it often enhances lipophilicity and biological activity.

1-[(3-Fluorophenyl)methyl]piperazin-2-one hydrochloride interacts with various molecular targets, including receptors and enzymes. Its mechanism of action primarily involves:

  • Receptor Binding : The compound has shown affinity for certain G protein-coupled receptors (GPCRs), particularly the cannabinoid receptor type 1 (CB1), where it acts as an inverse agonist. This interaction modulates downstream signaling pathways, influencing various physiological responses .
  • Enzyme Modulation : It can inhibit specific enzymes, leading to altered metabolic processes. This modulation is crucial for its potential therapeutic effects in treating neurological disorders.

Biological Activities

The biological activities of 1-[(3-Fluorophenyl)methyl]piperazin-2-one hydrochloride include:

  • Antimicrobial Properties : Studies indicate that the compound exhibits antimicrobial activity against various bacterial strains. For instance, it has been evaluated for its Minimum Inhibitory Concentration (MIC) against both Gram-positive and Gram-negative bacteria .
  • Antiviral Activity : Preliminary research suggests potential antiviral properties, although further studies are required to confirm these effects and elucidate the underlying mechanisms.
  • Anticancer Potential : The compound has been investigated for its cytotoxic effects on cancer cell lines. It demonstrates significant growth inhibition in various tumor models, indicating its potential as an anticancer agent .

Case Studies and Experimental Data

  • Antimicrobial Activity : A study assessed the antibacterial efficacy of 1-[(3-Fluorophenyl)methyl]piperazin-2-one hydrochloride. The results showed promising activity with MIC values ranging from 4 to 16 μg/mL against several bacterial strains, highlighting its potential as a therapeutic agent in infectious diseases .
  • Cytotoxicity Assays : In vitro assays on cancer cell lines revealed that the compound exhibits IC50 values comparable to established chemotherapeutics, suggesting that it may serve as a lead compound for further development in oncology .
  • Mechanistic Insights : Molecular dynamics simulations have been employed to understand how the compound interacts with target proteins at the molecular level. These studies reveal critical interactions that could be leveraged for drug design .

Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria; MIC 4–16 μg/mL
AntiviralPotential activity; further studies needed
AnticancerSignificant cytotoxicity in various cancer cell lines; IC50 comparable to standard drugs

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-[(3-Fluorophenyl)methyl]piperazin-2-one hydrochloride, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : The compound can be synthesized via reductive amination using (S)-piperidine-2-carboxylic acid methyl ester hydrochloride and 3-fluorobenzaldehyde as precursors. Key steps include:

  • Condensation : Reacting the aldehyde with the piperidine derivative under anhydrous conditions (e.g., THF, 60°C).
  • Reduction : Sodium cyanoborohydride (NaBH3CN) in methanol for selective reduction of the imine intermediate.
  • Hydrochloride Salt Formation : Precipitation using HCl gas or concentrated HCl in diethyl ether .
  • Optimization : Adjusting stoichiometry (1:1.2 molar ratio of aldehyde to amine) and reaction time (12–24 hours) improves yields to >75% .

Q. How should purity and structural integrity be validated during synthesis?

  • Methodological Answer :

  • Chromatography : Use reverse-phase HPLC with a C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>95%).
  • Spectroscopy : Confirm the structure via 1^1H/13^{13}C NMR (e.g., δ 7.2–7.4 ppm for aromatic protons, 3.5–4.0 ppm for methylene groups) and high-resolution mass spectrometry (HRMS) .
  • Elemental Analysis : Match calculated and observed C, H, N, and Cl percentages (e.g., Cl content ~12.5% for hydrochloride salt) .

Q. What safety protocols are critical for handling this compound?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.
  • Spill Management : Neutralize with sodium bicarbonate and absorb with inert material (e.g., vermiculite) .

Advanced Research Questions

Q. How can the conformational flexibility of the piperazin-2-one ring be analyzed experimentally and computationally?

  • Methodological Answer :

  • X-ray Crystallography : Use SHELX-2018 for structure refinement. The puckering amplitude (qq) and phase angle (φφ) of the six-membered ring can be quantified using Cremer-Pople coordinates .
  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to compare experimental and theoretical puckering parameters (e.g., q0.5q \approx 0.5 Å, φ30φ \approx 30^\circ) .
  • Mercury CSD : Visualize crystal packing and hydrogen-bonding networks (e.g., N–H···Cl interactions) .

Q. What strategies can resolve contradictions in bioactivity data across structural analogs?

  • Methodological Answer :

  • SAR Studies : Compare the target compound with analogs (e.g., 1-(3-chlorophenyl)piperazine derivatives) in assays for receptor binding (e.g., 5-HT2C) or antimicrobial activity.
  • Data Normalization : Control for batch-to-batch variability using LC-MS purity checks and standardized cell lines (e.g., HEK293 for receptor assays).
  • Meta-Analysis : Use databases like ChEMBL to cross-reference IC50 values and identify outliers .

Q. How can crystallographic data inform the design of derivatives with enhanced stability?

  • Methodological Answer :

  • Hydrogen Bond Analysis : Identify key interactions (e.g., O=C···H–N) stabilizing the crystal lattice. Derivatives with stronger H-bond acceptors (e.g., nitro groups) may improve thermal stability.
  • Torsional Angle Screening : Use Mercury’s "Packing Similarity" tool to predict how substituents (e.g., 4-fluoro vs. 3-fluoro) affect molecular packing and melting points .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[(3-Fluorophenyl)methyl]piperazin-2-one hydrochloride
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1-[(3-Fluorophenyl)methyl]piperazin-2-one hydrochloride

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